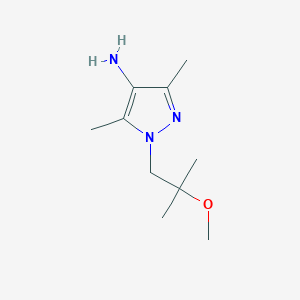![molecular formula C9H18N2O2 B13079598 2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine](/img/structure/B13079598.png)
2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine is a heterocyclic compound that contains both azetidine and morpholine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine typically involves the reaction of azetidine derivatives with morpholine derivatives under specific conditions. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to alterations in their activity. This can result in various biological effects, such as inhibition of microbial growth or modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(Azetidin-3-yloxy)-5-methyl-1,2-oxazole: This compound shares the azetidine moiety but differs in the presence of an oxazole ring instead of a morpholine ring.
2-((Azetidin-3-yloxy)methyl)-4-methylmorpholine: Another similar compound with slight variations in the substituents attached to the azetidine and morpholine rings.
Uniqueness
2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine is unique due to its specific combination of azetidine and morpholine rings, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H18N2O2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2-(azetidin-3-yloxymethyl)-4-methylmorpholine |
InChI |
InChI=1S/C9H18N2O2/c1-11-2-3-12-9(6-11)7-13-8-4-10-5-8/h8-10H,2-7H2,1H3 |
Clave InChI |
ORHILNQRUCQIEU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCOC(C1)COC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-(2-Methyl-6-(3-methylisoxazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B13079516.png)



![5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B13079533.png)






![7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one](/img/structure/B13079581.png)


